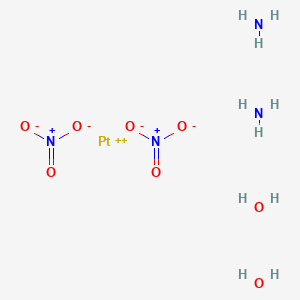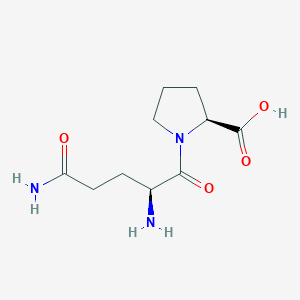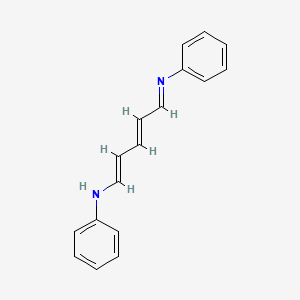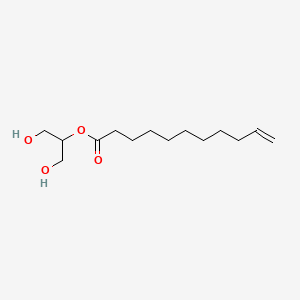
3',4',7-Tri(hydroxyethyl)quercetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
3’,4’,7-Tri(hydroxyethyl)quercetin is a derivative of quercetin, which is a well-known flavonoid. The three hydroxyethyl groups on this compound enhance its water solubility and bioavailability compared to quercetin itself .
Molecular Structure Analysis
The chemical formula for 3’,4’,7-Tri(hydroxyethyl)quercetin is C21H26O10 . It is a yellow crystalline powder with a molecular weight of 438.4 g/mol . The compound is soluble in water, ethanol, and methanol. Its melting point ranges from 263°C to 265°C .
Chemical Reactions Analysis
Among these, D1 serves as the stability indicator for hydrolytic degradation .
Physical And Chemical Properties Analysis
- Toxicity : Low toxicity profile
科学的研究の応用
Anticancer Properties
3',4',7-Tri(hydroxyethyl)quercetin, a derivative of quercetin, has been extensively researched for its potential anticancer properties. Quercetin derivatives have shown significant progress in the treatment of cancer due to their varied biological actions like antioxidant, anti-inflammatory, and immune-modulator effects. Various studies have assessed the anticancer effects of quercetin, focusing on its interaction with molecular targets relevant to cancer prevention and its ability to modulate signal transduction pathways involved in inflammation and carcinogenesis. Studies demonstrate quercetin's effectiveness in preventing chemically induced carcinogenesis, especially in the colon, and suggest its potential as a promising agent for cancer prevention (Murakami, Ashida, & Terao, 2008); (Massi et al., 2017).
Antioxidant Activity
The antioxidant properties of quercetin and its derivatives, including 3',4',7-Tri(hydroxyethyl)quercetin, have been a focal point of research. These compounds are known for their ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. Studies have shown that quercetin can significantly improve solubility and bioavailability, which enhances its antioxidant potential. This improvement is vital in protecting against toxic effects like those of cumene hydroperoxide in cell cultures (Rezaei-Sadabady et al., 2016).
Role in Bone Repair
Quercetin has shown potential in bone repair and osteoporosis treatment. Its incorporation into hydroxyapatite, a primary bone material, leads to the creation of new materials for bone repair. Quercetin-functionalized hydroxyapatite has demonstrated improved biological responses, including enhanced osteoblast proliferation and differentiation, reduction of osteoclastogenesis, and support for microangiogenetic processes necessary for new bone formation (Forte et al., 2016).
Antidepressant-Like Effects
Quercetin's impact on brain chemistry, specifically on monoamine oxidase-A (MAO-A) activity, has been studied. Its ability to modulate serotonergic activity by attenuating mitochondrial MAO-A activity in the brain suggests its potential application in treating depression. Additionally, quercetin's antioxidative metabolites may attenuate oxidative stress associated with MAO-A reactions (Yoshino et al., 2011).
Potential Application in Clinical Medicine
The broad spectrum of biological activities exhibited by quercetin, including antioxidant, antiviral, anticancer, antimicrobial, and anti-inflammatory effects, has led to its recognition as a compound with significant potential for medical application. Research has highlighted its role in cardiovascular protection, anti-immunosuppression treatment, and alleviation of mycotoxin toxicity, paving the way for its application in diverse clinical scenarios (Yang, Wang, Long, & Li, 2020).
特性
IUPAC Name |
2-[3,4-dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-8H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c22-6-3-19(28)10-13(25)15-14(11-19)31-18(17(27)16(15)26)12-1-2-20(29,4-7-23)21(30,9-12)5-8-24/h1-2,9-10,22-25,27-30H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMWZYYGVUFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC1(CCO)O)O)C(=O)C(=C(O2)C3=CC(C(C=C3)(CCO)O)(CCO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945754 |
Source


|
| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4',7-Tri(hydroxyethyl)quercetin | |
CAS RN |
23077-88-5 |
Source


|
| Record name | 3',4',7-Tri(hydroxyethyl)quercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023077885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3,4-Dihydroxy-3,4-bis(2-hydroxyethyl)cyclohexa-1,5-dien-1-yl]-3,5,7-trihydroxy-7-(2-hydroxyethyl)-7,8-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90945754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


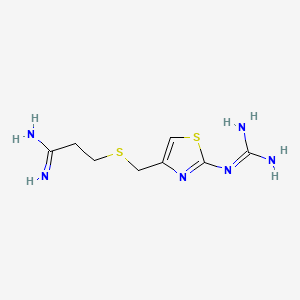
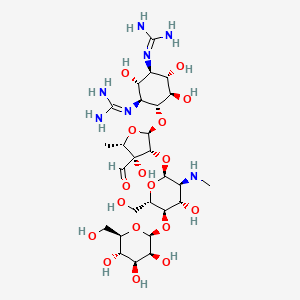

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)
![[(4R,5R,6S,7S,8R,11R,12R,14S,15S)-12-Acetyloxy-4,7-dihydroxy-6-[(1R,2S,6S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6,11-dimethyl-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecan-14-yl] (E)-2-methylbut-2-enoate](/img/structure/B3060926.png)
![Oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]-](/img/structure/B3060927.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)
